N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Description
The compound N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide features a thiazolidinone core with a 2,6-dichlorobenzylidene substituent at the 5-position and a pyridine-3-carboxamide group at the 3-position. Thiazolidinones are heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Z-configuration of the benzylidene moiety and the presence of electron-withdrawing chlorine atoms likely influence its electronic properties and biological interactions .
Properties
Molecular Formula |
C16H9Cl2N3O2S2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H9Cl2N3O2S2/c17-11-4-1-5-12(18)10(11)7-13-15(23)21(16(24)25-13)20-14(22)9-3-2-6-19-8-9/h1-8H,(H,20,22)/b13-7- |
InChI Key |
QRCFJGBBYVJWBL-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dichlorobenzylidene moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug discovery.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Substituent Effects on Benzylidene Moieties
The 2,6-dichlorobenzylidene group distinguishes the target compound from structurally similar derivatives. Key analogues include:
- Compound 11a (): Features a 2,4,6-trimethylbenzylidene group. Methyl substituents are electron-donating, increasing electron density on the aromatic ring compared to chlorine atoms.
- Compound 11b (): Contains a 4-cyanobenzylidene group. The cyano substituent is strongly electron-withdrawing, akin to chlorine but with distinct resonance effects.
- Compound in : Substituted with 2,4,6-trimethoxy groups, which are electron-donating and capable of hydrogen bonding.
Table 1: Substituent and Yield Comparison
Spectral and Crystallographic Insights
- IR Spectroscopy: The target compound’s thioxo (C=S) group typically absorbs near 1200–1250 cm⁻¹, while cyano groups (e.g., in 11a/b) show stretches at ~2200 cm⁻¹ . Methoxy groups () exhibit C-O stretches at ~1250 cm⁻¹.
- NMR Data: In 11a, the =CH proton resonates at δ 7.94 ppm, while in 11b, this shifts to δ 8.01 ppm due to the electron-withdrawing cyano group . Methoxy protons () appear as singlets near δ 3.8–4.0 ppm.
- Crystallography: The compound in exhibits a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, indicating significant non-planarity. Such angles influence packing and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Biological Activity
N-[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₉Cl₂N₃O₂S₂ |
| Molecular Weight | 394.3 g/mol |
| CAS Number | 301687-52-5 |
| IUPAC Name | N-(5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)pyridine-3-carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thiazolidinone precursors. The formation of the thiazolidine ring and subsequent modifications to introduce the dichlorobenzylidene group are crucial steps. Common reagents include dimethylformamide (DMF) and various catalysts to facilitate the reactions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The mechanism is believed to involve the inhibition of bacterial enzyme systems critical for survival.
Anticancer Properties
Preliminary research indicates that this compound may exhibit anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through pathways involving caspases and reactive oxygen species (ROS) production. This suggests potential for development as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with specific molecular targets such as enzymes involved in metabolic pathways or receptors associated with disease processes.
Case Studies
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
- Cancer Research : In a study featured in Cancer Letters, researchers administered the compound to various cancer cell lines and observed a dose-dependent reduction in cell viability alongside increased markers of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
